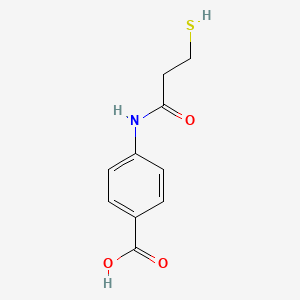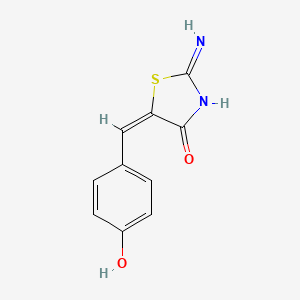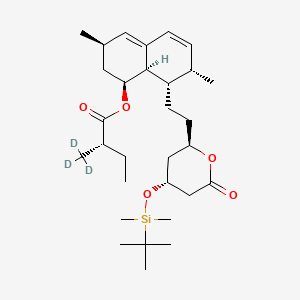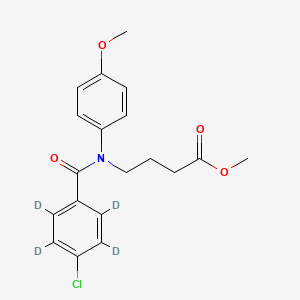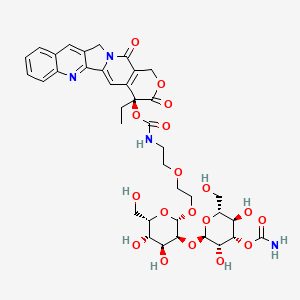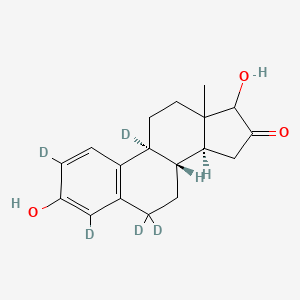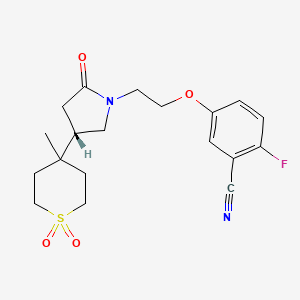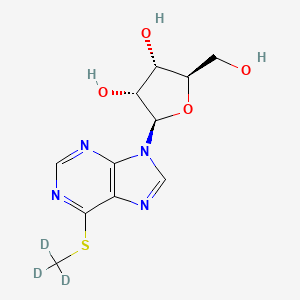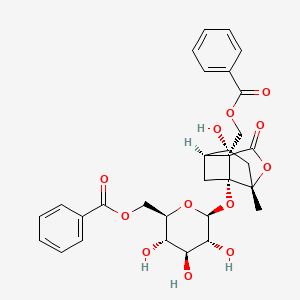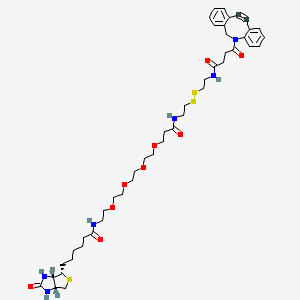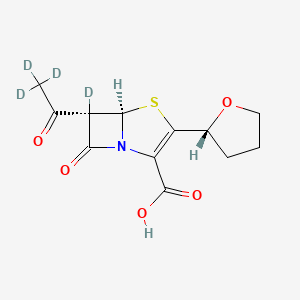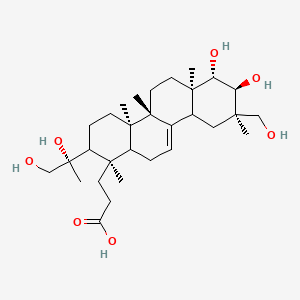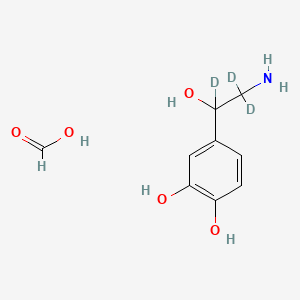
(Rac)-Norepinephrine-d3 (formate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rac)-Norepinephrine-d3 (formate) is a deuterated form of norepinephrine, a neurotransmitter and hormone that plays a crucial role in the body’s fight-or-flight response. The deuterium labeling in (Rac)-Norepinephrine-d3 (formate) allows for its use in various scientific studies, particularly in the fields of pharmacokinetics and metabolic research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Norepinephrine-d3 (formate) typically involves the deuteration of norepinephrine. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of (Rac)-Norepinephrine-d3 (formate) involves scaling up the deuteration process to produce larger quantities of the compound. This may include the use of continuous flow reactors and advanced catalytic systems to ensure efficient and consistent deuterium incorporation.
Análisis De Reacciones Químicas
Types of Reactions
(Rac)-Norepinephrine-d3 (formate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated metabolites.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: Deuterium atoms can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of strong acids or bases.
Major Products Formed
The major products formed from these reactions include deuterated metabolites, reduced amine forms, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Rac)-Norepinephrine-d3 (formate) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Helps in studying the metabolic pathways and biological effects of norepinephrine.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of norepinephrine in the body.
Industry: Employed in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of (Rac)-Norepinephrine-d3 (formate) involves its interaction with adrenergic receptors in the body. Upon binding to these receptors, it triggers a cascade of intracellular events that lead to the physiological effects associated with norepinephrine, such as increased heart rate and blood pressure. The deuterium labeling allows for precise tracking and analysis of these interactions in research studies.
Comparación Con Compuestos Similares
Similar Compounds
Norepinephrine: The non-deuterated form of the compound.
Epinephrine: Another closely related neurotransmitter with similar physiological effects.
Dopamine: A precursor to norepinephrine with distinct but related functions in the body.
Uniqueness
(Rac)-Norepinephrine-d3 (formate) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate tracking and analysis in metabolic and pharmacokinetic studies, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C9H13NO5 |
|---|---|
Peso molecular |
218.22 g/mol |
Nombre IUPAC |
4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)benzene-1,2-diol;formic acid |
InChI |
InChI=1S/C8H11NO3.CH2O2/c9-4-8(12)5-1-2-6(10)7(11)3-5;2-1-3/h1-3,8,10-12H,4,9H2;1H,(H,2,3)/i4D2,8D; |
Clave InChI |
FREWGLIJIYTDGS-KDZJBHAVSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C1=CC(=C(C=C1)O)O)O)N.C(=O)O |
SMILES canónico |
C1=CC(=C(C=C1C(CN)O)O)O.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


